

# A Technical Guide to the Antifungal Properties of P-113D Against *Candida albicans*

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## Compound of Interest

Compound Name: **P-113D**

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Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

*Candida albicans* remains a significant opportunistic fungal pathogen, causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the development of novel therapeutic agents. P-113, a 12-amino-acid peptide fragment of the human salivary protein histatin 5, has demonstrated potent candidacidal activity. This guide focuses on **P-113D**, the D-amino acid analogue of P-113, which retains the potent antifungal efficacy of its L-isoform while exhibiting a crucial advantage: enhanced stability against proteolytic degradation. This document provides a comprehensive overview of the quantitative antifungal data, mechanism of action, and detailed experimental protocols relevant to the activity of P-113 and **P-113D** against *C. albicans*.

## Introduction to P-113 and P-113D

P-113 (sequence: AKRHHGYKRKFH) is a cationic peptide derived from human histatin 5 that preserves the antifungal properties of the parent molecule<sup>[1][2]</sup>. It has shown promising results in clinical studies for oral candidiasis and gingivitis<sup>[1][2]</sup>. Its mechanism involves a multi-step process initiated by binding to the fungal cell surface, followed by translocation into the cytoplasm to exert its lethal effects<sup>[1][2]</sup>.

A significant challenge for peptide-based therapeutics is their susceptibility to proteases. *C. albicans* secretes aspartic proteinases (Saps) that can degrade P-113, representing a

resistance mechanism[1][2]. To overcome this, **P-113D** was synthesized. Composed of D-amino acids, **P-113D** is a stereoisomer (an enantiomer) of P-113. This structural modification makes it resistant to degradation by naturally occurring L-amino acid-specific proteases while maintaining its antimicrobial potency. Studies have confirmed that **P-113D** is as active as P-113 against *C. albicans* and retains significant activity in environments like purulent sputum where P-113 is rapidly degraded[3][4].

## Quantitative Antifungal Activity

The antifungal efficacy of P-113 and its derivatives has been quantified using various assays. **P-113D** has been shown to have comparable activity to P-113[3][5].

**Table 1: In Vitro Susceptibility of *Candida albicans* to P-113**

Parameter	Strain(s)	Value	Medium/Conditions	Reference
MIC	ATCC 10231, ATCC 44505	3.1 $\mu$ g/mL	LYM Broth	[3]
LD <sub>50</sub>	<i>C. albicans</i>	2.3 $\mu$ g/mL	-	[3]
LD <sub>90</sub>	<i>C. albicans</i>	4.7 $\mu$ g/mL	-	[3]
Time-Kill	<i>C. albicans</i>	87% killing in 120 min	1x MIC	[1]

**Table 2: Activity of P-113 Derivatives Against Planktonic and Biofilm *C. albicans***

Peptide	LD <sub>50</sub> (Planktonic)	50% RMA (Biofilm)	Salt Sensitivity (93.75 mM NaOAc)	Reference
P-113	6.9 $\mu$ g/mL	>75 $\mu$ g/mL	Reduced Activity	[6]
P-113Du	1.14 $\mu$ g/mL	~37.5 $\mu$ g/mL	Potent Activity	[6]
P-113Tri	1.125 $\mu$ g/mL	~22.5 $\mu$ g/mL	Potent Activity	[6]

LD<sub>50</sub>: 50% Lethal Dose. 50% RMA: Concentration causing 50% reduction in metabolic activity.

## Mechanism of Action

The candidacidal activity of P-113 is not based on simple membrane lysis but on a specific, energy-dependent process involving cell wall binding, translocation, and interaction with intracellular targets.

- Electrostatic Binding: The positively charged P-113 first binds to the negatively charged components of the *C. albicans* cell wall through electrostatic interactions[1][2].
- Ssa2p Receptor Binding: Following initial contact, P-113 binds specifically to the cell wall heat shock protein Ssa2, which acts as a receptor[1][7].
- Translocation: The Ssa2p interaction facilitates the translocation of P-113 across the cell membrane into the cytoplasm. This step is crucial for its activity; specific lysine residues (at positions 2 and 10) are vital for transport but not for initial cell wall binding[1][7].
- Intracellular Targeting: Once inside the cell, P-113 targets the mitochondria, specifically inhibiting NADH dehydrogenase in mitochondrial complex I. This disrupts cellular respiration, leading to the generation of reactive oxygen species (ROS) and ultimately, cell death[5][8].

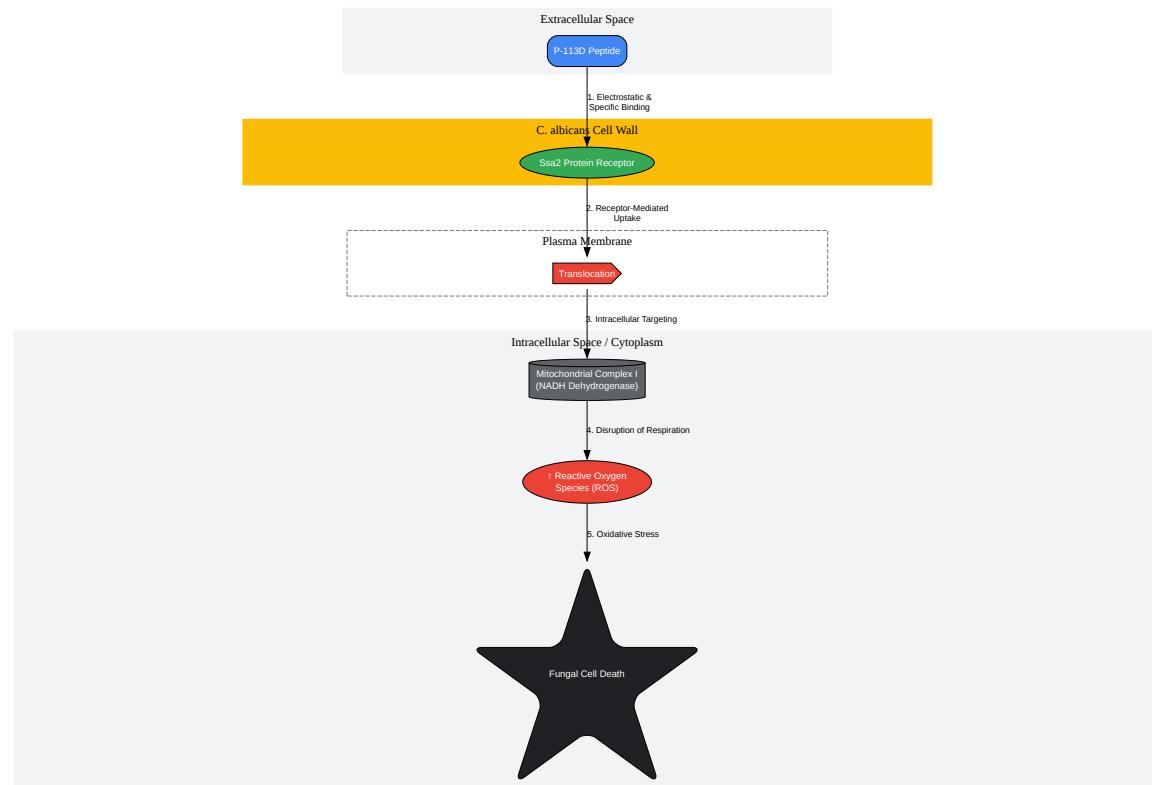
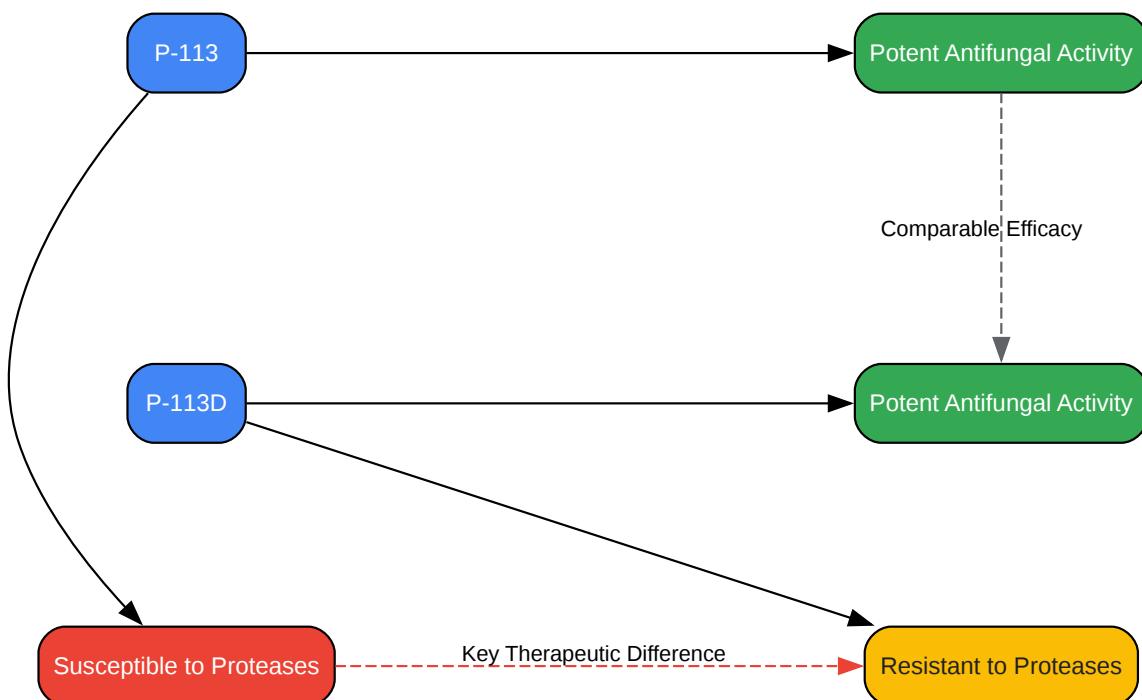
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Fig. 1: Proposed mechanism of action for **P-113D** against *C. albicans*.

## The P-113D Advantage: Protease Stability

The primary advantage of **P-113D** is its resistance to proteolysis. While P-113 can be cleaved by *C. albicans* secreted proteases, **P-113D**'s D-amino acid backbone is not recognized by these enzymes, ensuring the peptide remains intact and active for longer periods, a critical feature for therapeutic efficacy[4][5].



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Fig. 2: Comparison of P-113 and **P-113D** properties.

## Detailed Experimental Protocols

Reproducible *in vitro* data relies on standardized methodologies. The following protocols are based on established methods for antifungal susceptibility testing.

### Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and specific studies on P-113[3][9][10].

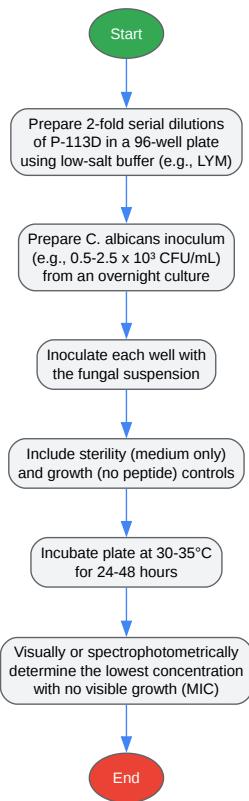
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Fig. 3: Workflow for MIC determination via broth microdilution.

#### Methodology:

- Peptide Preparation: Prepare a stock solution of **P-113D** in a suitable solvent (e.g., sterile water). Perform two-fold serial dilutions in a 96-well U-bottom plate using a low-ionic-strength medium, such as LYM broth, to achieve the final desired concentration range[3].
- Inoculum Preparation: Culture *C. albicans* on a suitable agar plate (e.g., YPD) overnight. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in the test medium to achieve a final concentration of 0.5 to  $2.5 \times 10^3$  CFU/mL[9].
- Inoculation: Add the prepared fungal inoculum to each well of the microdilution plate, bringing the final volume to 100 or 200  $\mu$ L.

- Controls: Include a positive control well (inoculum without peptide) and a negative control well (medium only).
- Incubation: Incubate the plate at 30°C or 35°C for 24 to 48 hours[3][9].
- Endpoint Determination: The MIC is defined as the lowest concentration of the peptide that causes complete inhibition of visible growth. For azoles, a ≥50% reduction in growth compared to the control is often used, but for candidacidal peptides like P-113, complete inhibition is the standard endpoint[10].

## Protocol: Biofilm Susceptibility Testing (XTT Reduction Assay)

This protocol measures the metabolic activity of biofilm cells after peptide treatment, indicating cell viability[6][11].

### Methodology:

- Biofilm Formation: Dispense a standardized *C. albicans* cell suspension (e.g.,  $1 \times 10^7$  cells/mL in RPMI medium) into the wells of a flat-bottom 96-well plate. Incubate for 90 minutes for initial adhesion, then wash with PBS to remove non-adherent cells. Add fresh medium and incubate for an additional 24-48 hours to allow mature biofilm formation[6].
- Peptide Treatment: Wash the mature biofilms with PBS. Add fresh medium containing serial dilutions of **P-113D** to the wells. Incubate for a defined period (e.g., 1-24 hours) at 37°C[11].
- XTT Assay:
  - Prepare the XTT/menadione solution. XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is typically prepared at 1 mg/mL in PBS, and menadione is prepared as a 1 mM stock in acetone. Immediately before use, mix the menadione into the XTT solution.
  - Wash the biofilms to remove the peptide. Add the XTT/menadione solution to each well.
  - Incubate the plate in the dark at 37°C for 1-3 hours.

- Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The color intensity is proportional to the metabolic activity of the biofilm. Calculate the percentage reduction in metabolic activity (RMA) relative to untreated control biofilms.

## Conclusion

**P-113D** stands out as a promising antifungal candidate against *Candida albicans*. It combines the potent, multi-step killing mechanism of its parent peptide, P-113, with the critical advantage of resistance to proteolytic degradation. Its efficacy against both planktonic cells and biofilms, coupled with its enhanced stability, makes it a compelling subject for further preclinical and clinical development. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore and develop this next generation of peptide-based antifungal therapeutics.

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